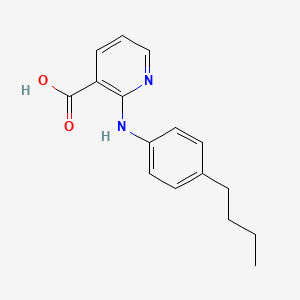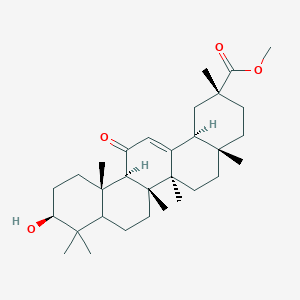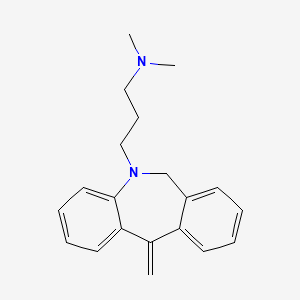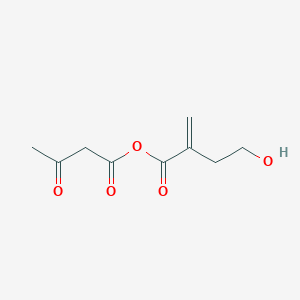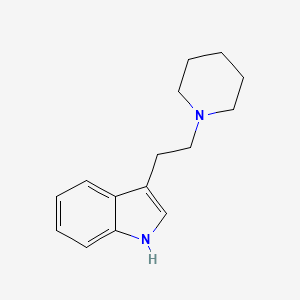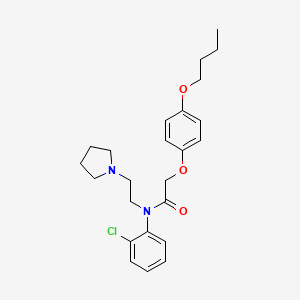![molecular formula C8H14O B1619259 Bicyclo[2.2.2]octan-1-ol CAS No. 20534-58-1](/img/structure/B1619259.png)
Bicyclo[2.2.2]octan-1-ol
Vue d'ensemble
Description
Bicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H14O . It is also known as 1-Hydroxybicyclo[2.2.2]octane . The average mass of this compound is 126.196 Da .
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.2]octan-1-ol consists of a bicyclic system with three carbon atoms in each ring and a hydroxyl group attached to one of the carbons . The structure is highly symmetrical, which may have implications for its chemical reactivity.Physical And Chemical Properties Analysis
Bicyclo[2.2.2]octan-1-ol has a density of 1.1±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 50.7±6.0 kJ/mol, and it has a flash point of 79.2±10.9 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Applications De Recherche Scientifique
Synthesis and Structural Importance
Bicyclo[2.2.2]octan-1-ol and its derivatives are important in the synthesis of complex molecular structures. These compounds serve as key intermediates in creating diverse and biologically active compounds due to their unique scaffolding properties. For instance, Heinrich et al. (2016) explored the diastereo- and enantioselective synthesis of polyfunctionalized diquinanes, hydrindanes, and decalins, highlighting the role of these bicyclic scaffolds in the formation of natural products and biologically active compounds (Heinrich et al., 2016). Similarly, Wang et al. (2018) demonstrated the selective construction of bicyclo[3.3.0]octan-1-ols, showcasing the tunable reactivity in organic synthesis (Wang et al., 2018).
Antiprotozoal Activities
Research has also indicated the potential of bicyclo[2.2.2]octan-1-ol derivatives in antiprotozoal activities. Seebacher et al. (2005) investigated several bicyclo[2.2.2]octan-2-imines and esters for their antitrypanosomal and antiplasmodial activities. They found these compounds to exhibit significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).
Functional Materials and Molecular Machines
Bicyclo[2.2.2]octan-1-ol and its derivatives have been utilized in the development of functional materials and molecular machines. Lemouchi et al. (2011) synthesized 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) and demonstrated its use in creating ultra-fast molecular rotors, which can be instrumental in developing artificial molecular machines and functional materials (Lemouchi et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of Bicyclo[22This compound is a structural element found in a myriad of natural products , suggesting that it may interact with a variety of biological targets.
Mode of Action
The specific mode of action of Bicyclo[22It has been suggested that the compound may function through a tunneling mechanism . Further research is needed to elucidate the precise interactions between Bicyclo[2.2.2]octan-1-ol and its targets.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[2.2.2]octan-1-ol are currently unknown. Given its structural similarity to other bioactive compounds , it is plausible that Bicyclo[2.2.2]octan-1-ol may influence a variety of biochemical pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[22It has been incorporated into the structure of drugs such as imatinib and vorinostat, leading to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Result of Action
The molecular and cellular effects of Bicyclo[22As a component of various bioactive compounds , it may contribute to their overall biological effects.
Propriétés
IUPAC Name |
bicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-4-1-7(2-5-8)3-6-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTOQJFVJGLVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174528 | |
| Record name | Bicyclo(2.2.2)octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octan-1-ol | |
CAS RN |
20534-58-1 | |
| Record name | Bicyclo(2.2.2)octan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020534581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



